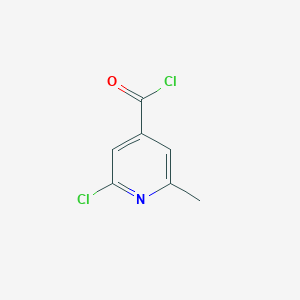

2-Chloro-6-methylpyridine-4-carbonyl chloride

Description

Chemical Identity and Nomenclature

This compound represents a substituted pyridine derivative with the molecular formula C₇H₅Cl₂NO and a molecular weight of 190.03 atomic mass units. The compound is officially registered under Chemical Abstracts Service number 26413-58-1, providing a unique identifier for regulatory and research purposes. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 4-pyridinecarbonyl chloride, 2-chloro-6-methyl-, while alternative nomenclature includes 2-chloro-6-methylisonicotinoyl chloride.

The molecular structure can be precisely described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is Cc1cc(cc(Cl)n1)C(Cl)=O, indicating the specific connectivity pattern of atoms within the molecule. The International Chemical Identifier string 1S/C7H5Cl2NO/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3 provides a standardized description of the molecular structure, while the corresponding International Chemical Identifier Key YHKLLTUNTUJQSB-UHFFFAOYSA-N offers a hashed version for database searches.

Physical characterization reveals distinctive properties that reflect the compound's molecular architecture. The substance exhibits a density of 1.361 grams per milliliter at 25 degrees Celsius, indicating relatively high molecular packing efficiency. The refractive index measurements show n₂₀/D 1.5555, suggesting moderate polarizability consistent with the aromatic heterocyclic structure. Boiling point determinations under reduced pressure conditions indicate a range of 80-85 degrees Celsius at 3-4 millimeters of mercury, reflecting the compound's moderate volatility.

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of pyridine chemistry that began in the mid-19th century with the initial isolation and characterization of pyridine itself. The systematic exploration of substituted pyridines gained momentum throughout the 20th century as chemists recognized the fundamental importance of nitrogen-containing heterocycles in biological systems and pharmaceutical applications. The specific synthesis and characterization of chlorinated pyridine derivatives developed alongside advances in selective halogenation methodologies and the growing understanding of electrophilic and nucleophilic substitution patterns in electron-deficient aromatic systems.

Industrial interest in pyridine carboxylic acid derivatives, including their corresponding acid chlorides, intensified during the latter half of the 20th century as pharmaceutical research expanded into tuberculosis treatment and other therapeutic areas. The relationship between isonicotinic acid derivatives and their biological activity became particularly significant following the discovery of isoniazid as an anti-tuberculosis agent. This connection established pyridine-4-carboxylic acid derivatives as important synthetic targets, leading to the development of various substituted analogs including the chlorinated methyl derivatives.

The commercial availability of this compound through major chemical suppliers indicates its establishment as a standard synthetic intermediate by the early 21st century. The compound's incorporation into systematic synthetic methodologies reflects the maturation of heterocyclic chemistry as a discipline and the recognition of substituted pyridines as privileged structures in medicinal chemistry applications. Current research continues to explore novel applications of this compound in advanced synthetic transformations, particularly in the context of palladium-catalyzed cross-coupling reactions and other modern synthetic methodologies.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its unique combination of structural features that enable diverse synthetic transformations. The pyridine ring system represents one of the most important six-membered aromatic heterocycles, characterized by an electron-deficient aromatic system that exhibits distinctive reactivity patterns compared to benzene derivatives. The presence of the electronegative nitrogen atom within the aromatic ring creates a permanent dipole and significantly influences the electronic distribution throughout the molecule, making the ring system more susceptible to nucleophilic attack at specific positions.

The substitution pattern present in this compound provides multiple sites for chemical modification and functionalization. The chlorine substituent at the 2-position represents a leaving group that can be displaced through nucleophilic aromatic substitution reactions, while the methyl group at the 6-position serves as an electron-donating substituent that modulates the electronic properties of the ring system. The carbonyl chloride functionality at the 4-position introduces a highly reactive electrophilic center that readily undergoes nucleophilic acyl substitution reactions with various nucleophiles including amines, alcohols, and organometallic reagents.

Research applications demonstrate the compound's versatility as a synthetic intermediate in pharmaceutical development. The molecule serves as a key building block in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs where the pyridine ring system provides favorable pharmacokinetic properties. Agricultural chemistry applications utilize the compound in the development of herbicides and fungicides, where the heterocyclic structure contributes to biological activity and environmental stability. The compound's utility extends to material science applications, including the synthesis of specialty polymers and advanced materials where the pyridine nitrogen can coordinate with metal centers or participate in hydrogen bonding interactions.

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Pharmaceutical Synthesis | Anti-inflammatory agents, analgesics | Electrophilic carbonyl, nucleophilic substitution sites |

| Agricultural Chemistry | Herbicides, fungicides | Biological activity, environmental stability |

| Material Science | Specialty polymers, coordination complexes | Metal coordination, hydrogen bonding |

| Organic Synthesis | Building block for complex molecules | Multiple reactive sites, predictable reactivity |

Propriétés

IUPAC Name |

2-chloro-6-methylpyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKLLTUNTUJQSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381952 | |

| Record name | 2-Chloro-6-methylpyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26413-58-1 | |

| Record name | 2-Chloro-6-methylpyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methylpyridine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials

- 2-Chloro-6-methylpyridine-4-carboxylic acid : This is the common precursor for the acid chloride.

- Chlorinating agents : Thionyl chloride (SOCl2) is the most frequently employed reagent.

- Solvents : Dichloromethane (DCM), tetrahydrofuran (THF), or other inert organic solvents.

- Catalysts and additives : Occasionally, catalytic amounts of DMF (dimethylformamide) are used to activate the chlorinating agent.

Synthetic Route

The typical synthetic route involves the following reaction:

$$

\text{2-Chloro-6-methylpyridine-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{2-Chloro-6-methylpyridine-4-carbonyl chloride} + \text{SO}2 + \text{HCl}

$$

- The carboxylic acid is dissolved in anhydrous dichloromethane or an appropriate solvent.

- Thionyl chloride is added dropwise under an inert atmosphere (e.g., nitrogen) to control the exothermic reaction.

- The reaction mixture is heated to reflux (typically 60–80°C) for several hours (4–8 hours), ensuring complete conversion.

- The reaction progress is monitored by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the acid O–H stretch and appearance of acid chloride C=O stretch).

- After completion, excess thionyl chloride and volatile byproducts are removed under reduced pressure.

- The crude acid chloride is purified by vacuum distillation or recrystallization, depending on its physical properties.

Industrial Scale Considerations

- Continuous flow reactors : To enhance safety and scalability, continuous flow chlorination is preferred, allowing precise temperature control and efficient removal of gaseous byproducts.

- Catalyst use : Catalytic amounts of DMF can be added to accelerate the reaction by forming a reactive intermediate.

- Purification : Industrial purification often involves crystallization from solvents like ethanol or THF/water mixtures to achieve high purity.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF | Anhydrous conditions required |

| Chlorinating agent | Thionyl chloride (SOCl2) | Stoichiometric or slight excess |

| Temperature | 60–80°C (reflux) | Higher temperatures may cause side reactions |

| Reaction time | 4–8 hours | Monitored by IR or TLC |

| Atmosphere | Nitrogen or inert gas | Prevent moisture ingress |

| Catalyst | DMF (catalytic amounts, ~0.1 eq) | Optional, accelerates reaction |

Analytical Characterization During Preparation

- Infrared Spectroscopy (IR): Disappearance of broad O–H stretch (~2500–3300 cm⁻¹) of carboxylic acid and appearance of sharp acid chloride C=O stretch (~1800 cm⁻¹).

- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the methyl and aromatic protons; ¹³C NMR shows characteristic carbonyl carbon shift (~165–175 ppm).

- Mass Spectrometry (MS): Confirms molecular ion peak consistent with the acid chloride.

- Melting Point: Used for purity assessment after recrystallization.

Comparative Summary of Preparation Routes

| Preparation Aspect | Method Using Thionyl Chloride | Alternative Methods (Less Common) |

|---|---|---|

| Starting Material | 2-Chloro-6-methylpyridine-4-carboxylic acid | Acid anhydrides or other chlorinating agents |

| Chlorinating Agent | Thionyl chloride (SOCl2) | Phosphorus pentachloride (PCl5), oxalyl chloride |

| Reaction Conditions | Reflux in DCM or THF, 4–8 hours | Similar temperature range, longer reaction times |

| Industrial Adaptation | Continuous flow reactors preferred | Batch reactors with careful temperature control |

| Yield | Typically >85% | Variable, often lower without SOCl2 |

| Purification | Recrystallization or vacuum distillation | Similar methods |

Research Findings and Optimization Strategies

- Effect of Catalyst (DMF): Small amounts of DMF significantly increase reaction rate by forming a Vilsmeier-type intermediate, which activates thionyl chloride.

- Solvent Choice: Polar aprotic solvents like THF can improve solubility of the starting acid and facilitate reaction kinetics.

- Temperature Control: Maintaining reflux temperature avoids decomposition or side reactions such as chlorination at undesired positions.

- Reaction Monitoring: Real-time IR spectroscopy allows precise endpoint detection, minimizing overreaction and impurity formation.

Analyse Des Réactions Chimiques

Types of Reactions:

2-Chloro-6-methylpyridine-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the carbonyl chloride group is susceptible to nucleophilic attack, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Chloro-6-methylpyridine-4-carboxylic acid.

Condensation Reactions: It can react with amines to form amides or with alcohols to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.

Hydrolysis: Water or aqueous bases like sodium hydroxide are used under mild conditions.

Condensation Reactions: Catalysts such as pyridine or triethylamine are used to facilitate the reaction.

Major Products:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

Applications De Recherche Scientifique

Pharmaceutical Applications

Role as an Intermediate:

2-Chloro-6-methylpyridine-4-carbonyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It is particularly important in the development of anti-inflammatory and analgesic drugs. The compound's reactivity as an acyl chloride allows for efficient acylation reactions, facilitating the introduction of carbonyl groups into target molecules.

Case Study: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives synthesized from this compound exhibit promising anti-inflammatory properties. For instance, a study reported the synthesis of novel compounds that showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Agrochemical Development

Use in Herbicides and Fungicides:

The compound is also employed in the formulation of agrochemicals, including herbicides and fungicides. Its ability to modify biological activity makes it a valuable component in enhancing crop protection and yield.

Case Study: Development of New Agrochemical Formulations

A recent investigation highlighted the synthesis of new herbicides using this compound as a key intermediate. These formulations demonstrated improved efficacy against common agricultural pests while maintaining low toxicity to non-target organisms.

Organic Synthesis

Synthetic Versatility:

In organic chemistry, this compound serves as a crucial building block for creating complex organic molecules. Its reactivity allows chemists to explore various synthetic pathways, leading to the development of diverse chemical entities.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate for anti-inflammatory and analgesic drugs |

| Agrochemicals | Key component in herbicides and fungicides |

| Organic Synthesis | Building block for complex organic molecules |

Material Science

Specialty Polymers and Coatings:

The compound finds applications in the formulation of specialty polymers and coatings, where it contributes to enhanced durability and chemical resistance. This property is particularly valuable in industries requiring robust materials that can withstand harsh environmental conditions.

Research and Development

Innovative Methodologies:

In research settings, this compound is often used to develop new chemical reactions and methodologies. Its reactivity profile enables chemists to explore novel synthetic routes and optimize existing processes.

Mécanisme D'action

The mechanism of action of 2-Chloro-6-methylpyridine-4-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Compounds

Reactivity and Functional Group Analysis

Carbonyl Chloride vs. Carboxylic Acid :

- The carbonyl chloride group (-COCl) in this compound is far more reactive than the carboxylic acid (-COOH) group in its counterpart (CAS 25462-85-5). This enables rapid reactions with amines or alcohols to form amides/esters, whereas the acid requires activation (e.g., via thionyl chloride) for similar transformations .

Ester Derivative (CAS 3998-88-7) :

- The ethyl ester group (-COOEt) in this compound reduces reactivity compared to the acyl chloride, making it suitable for applications requiring slower reaction kinetics, such as prodrug synthesis or intermediates in agrochemicals .

Positional Isomer (CAS 60373-34-4) :

- The hydrochloride salt of 6-methylpyridine-2-carbonyl chloride demonstrates how substituent positioning alters properties. The carbonyl chloride at the 2-position (vs. 4-position in the main compound) may influence electronic effects on the pyridine ring, affecting solubility and reactivity in coupling reactions .

Activité Biologique

Introduction

2-Chloro-6-methylpyridine-4-carbonyl chloride is an organic compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its molecular formula is C₇H₆Cl₂NO, and it exhibits various biological activities that are crucial for its applications.

Chemical Properties

- Molecular Weight : 171.58 g/mol

- Structure : Contains a chlorinated pyridine ring with a carbonyl chloride functional group.

- Reactivity : Acts as an acylating agent, facilitating the introduction of carbonyl groups into various substrates, which can alter their biological activity.

The biological activity of this compound is primarily attributed to its reactivity as an acyl chloride. This compound can interact with nucleophiles, leading to the formation of diverse derivatives that may exhibit varied biological effects.

- Target Interaction : It is known to interact with enzymes and proteins, potentially inhibiting or activating them based on the specific biochemical context.

- Biochemical Pathways : The compound participates in metabolic pathways by modifying enzyme activities, which can lead to significant changes in cellular functions.

Biological Effects

Research indicates that this compound can influence several biological processes:

- Cellular Metabolism : It may alter gene expression related to metabolic pathways, affecting the overall metabolic state of cells.

- Cell Signaling : The compound can modulate cell signaling pathways by interacting with receptors or other signaling molecules.

Applications in Pharmaceuticals

This compound is utilized in the synthesis of various pharmaceutical agents, particularly those targeting inflammation and pain relief. Its role as an intermediate allows for the development of new drugs with enhanced efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Synthesis of Anti-inflammatory Agents :

- Agrochemical Development :

- Mechanistic Studies :

Data Table: Comparison of Biological Activities

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₇H₆Cl₂NO | Intermediate in pharmaceuticals; anti-inflammatory |

| 2-Chloro-6-methylpyridine-4-carboxylic acid | C₇H₆ClNO₂ | Causes respiratory irritation; involved in metabolism |

| 3-Chloro-5-methylpyridine | C₇H₈ClN | Less reactive; alternative pathways |

Q & A

What are the optimal synthetic routes for 2-chloro-6-methylpyridine-4-carbonyl chloride, and how can reaction conditions be optimized to minimize byproducts?

Answer:

The synthesis typically involves chlorination of a methylpyridinecarboxylic acid precursor. For example, phosphoryl chloride (POCl₃) is a common chlorinating agent under reflux conditions. Key considerations include:

- Temperature control : Elevated temperatures (80–110°C) improve reaction rates but may increase decomposition.

- Catalysts : Adding catalytic DMF enhances electrophilic substitution efficiency.

- Byproduct mitigation : Excess POCl₃ (3–5 equivalents) ensures complete conversion, while quenching with ice-water minimizes hydrolysis .

A comparative analysis of chlorinating agents is shown below:

| Agent | Yield (%) | Byproducts Observed | Reference |

|---|---|---|---|

| POCl₃ | 85–92 | Minimal | |

| SOCl₂ | 70–78 | Sulfur-containing |

How can researchers resolve contradictions in reported reactivity of this compound with amines versus alcohols?

Answer:

Discrepancies arise from competing nucleophilic substitution (Sₙ) and acylation pathways. Methodological approaches include:

- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates.

- Solvent effects : Polar aprotic solvents (e.g., THF) favor acylation, while protic solvents (e.g., ethanol) promote hydrolysis .

- Steric analysis : The methyl group at position 6 hinders nucleophilic attack at position 4, favoring carbonyl reactivity over aromatic substitution .

What advanced spectroscopic and crystallographic techniques are recommended for characterizing this compound’s stability under acidic conditions?

Answer:

- X-ray crystallography : Resolves crystal packing effects on stability (e.g., hydrogen bonding networks) .

- ¹³C NMR : Tracks carbonyl carbon shifts (δ ~165–170 ppm) to detect hydrolysis products .

- TGA/DSC : Quantifies thermal decomposition thresholds (>150°C in inert atmospheres) .

How does the methyl substituent at position 6 influence the electronic environment of the pyridine ring in substitution reactions?

Answer:

The methyl group exerts both steric and electronic effects:

- Steric hindrance : Reduces accessibility to position 4, directing reactions to the carbonyl group.

- Inductive effect : Electron-donating methyl group destabilizes the ring’s electron-deficient character, slowing SₙAr reactions. Computational DFT studies (e.g., Mulliken charge analysis) confirm reduced electrophilicity at position 4 .

What methodological strategies enhance the utility of this compound in peptide coupling reactions?

Answer:

- Activation protocols : Pre-activate with HOBt/DCC to form active esters, improving coupling efficiency .

- Solvent optimization : Use DCM or DMF to stabilize the acyl chloride intermediate.

- Catalytic systems : DMAP accelerates acylation by stabilizing tetrahedral intermediates .

How can researchers address discrepancies in reported biological activity of derivatives synthesized from this compound?

Answer:

- SAR studies : Systematically vary substituents at positions 2 and 6 to isolate bioactive motifs.

- Metabolic stability assays : Use liver microsomes to identify hydrolytic degradation pathways .

- Crystallographic docking : Map interactions with target enzymes (e.g., kinases) to rationalize potency variations .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.